molecular formula C20H19N3O3 B5721994 N-(3-acetylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

N-(3-acetylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B5721994
M. Wt: 349.4 g/mol
InChI Key: FIPJPQKNCNIDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the 1,8-naphthyridine carboxamide class. Its core structure features a 1,8-naphthyridine ring substituted with a 1-ethyl group, a 7-methyl group, and a 4-oxo-1,4-dihydro moiety. The 3-carboxamide group is linked to a 3-acetylphenyl substituent, which introduces steric and electronic modifications that influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(3-acetylphenyl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-4-23-11-17(18(25)16-9-8-12(2)21-19(16)23)20(26)22-15-7-5-6-14(10-15)13(3)24/h5-11H,4H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPJPQKNCNIDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C₁₄H₁₅N₂O₃
  • Molecular Weight : 263.29 g/mol
  • Structure : The compound features a naphthyridine core with an acetylphenyl moiety, contributing to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of naphthyridine derivatives, including this compound. Research indicates that these compounds exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications to the naphthyridine ring can enhance antibacterial potency .

Antitumor Activity

The compound has shown promising results in antitumor assays. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and SGC7901 (gastric cancer) through mechanisms involving oxidative stress and the modulation of apoptotic pathways. The IC50 values for these activities were found to be in the micromolar range, indicating moderate potency .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression. For instance, it has shown inhibitory effects on 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is involved in steroid metabolism. This inhibition could potentially lead to reduced estrogen levels in hormone-sensitive cancers .

Anti-inflammatory Properties

Research has also indicated that this compound possesses anti-inflammatory properties. It appears to modulate inflammatory cytokines and may inhibit pathways related to inflammation, making it a candidate for further development as an anti-inflammatory agent .

Study 1: Antibacterial Activity Assessment

A study conducted by researchers at the University of Bath synthesized a series of naphthyridine derivatives and evaluated their antibacterial activity using agar diffusion methods. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential for treating bacterial infections .

Study 2: Antitumor Mechanism Investigation

In another study focusing on its antitumor effects, the compound was tested against several cancer cell lines. The results indicated that it induced cell cycle arrest and apoptosis through mitochondrial pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptosis .

Study 3: Enzyme Inhibition Evaluation

A pharmacological study assessed the inhibitory effects of this compound on 17β-HSD3. The findings indicated that it effectively reduced enzyme activity with an IC50 value of approximately 700 nM, suggesting significant potential for therapeutic application in hormone-dependent cancers .

Scientific Research Applications

Basic Information

  • Molecular Formula : C20H19N3O3
  • Molecular Weight : 349.38 g/mol
  • IUPAC Name : N-(3-acetylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Structure

The compound features a naphthyridine core structure, which is often associated with various biological activities. The presence of the acetyl and ethyl groups enhances its solubility and biological interaction potential.

Anticancer Activity

This compound has been investigated for its cytotoxic effects against various cancer cell lines:

Case Studies:

  • Cytotoxicity Testing : In vitro studies have shown that derivatives of naphthyridine compounds exhibit significant cytotoxic activity against human leukemia and solid tumor cell lines. For example, compounds similar to this naphthyridine derivative demonstrated IC50 values below 10 nM against murine P388 leukemia and Lewis lung carcinoma .
CompoundCancer Cell LineIC50 (µM)
Compound 12HBL-100 (breast)1.37
Compound 17KB (oral)3.7
Compound 22SW-620 (colon)3.0

Anti-inflammatory Activity

Research indicates that this compound may also possess anti-inflammatory properties. It has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-1β and TNFα in vitro and in vivo.

Findings:

In a study evaluating the anti-inflammatory effects of naphthyridine derivatives, one compound demonstrated significant inhibition of cytokine production at doses ranging from 1.25 to 5 mg/kg, suggesting its potential as a dual-action therapeutic agent .

Mechanistic Insights

The mechanism of action for these compounds often involves the modulation of signaling pathways associated with inflammation and cancer cell proliferation. The ability to inhibit specific cytokines positions these compounds as promising candidates for further development in therapeutic applications.

Synthesis and Derivative Exploration

The synthesis of N-(3-acetylphenyl)-1-ethyl-7-methyl derivatives has been explored to enhance bioactivity. Variations in substituents on the naphthyridine core can lead to improved efficacy against specific cancer types or inflammatory conditions .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and acetyl groups undergo hydrolysis under specific conditions:

Reaction Conditions Products References
Carboxamide hydrolysis6M HCl, reflux (4–6 hours)1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Acetyl group hydrolysisH2SO4 (conc.), 100°C (8 hours)3-carboxyphenyl-substituted derivative (low yield due to steric hindrance)
  • Carboxamide hydrolysis proceeds efficiently under acidic conditions, forming the corresponding carboxylic acid.

  • The acetyl group demonstrates resistance to hydrolysis, requiring prolonged heating in concentrated sulfuric acid.

Nucleophilic Substitution

The ethyl group at the naphthyridine N1 position participates in substitution reactions under strong basic conditions:

Reagent Conditions Product Yield References
Sodium amide (NaNH2)DMF, 120°C, 12 hoursN1-alkyl/aryl derivatives (e.g., benzyl, propyl)45–60%
  • Substitution at N1 is facilitated by the electron-withdrawing oxo group at C4, which activates the adjacent nitrogen for nucleophilic displacement .

Condensation Reactions

The carboxamide group reacts with amines to form Schiff bases or secondary amides:

Reagent Conditions Product Application References
AnilineEthanol, reflux, 6 hoursN-(3-acetylphenyl)-N'-phenylurea derivativeIntermediate for drug design
Hydrazine hydrateTHF, 60°C, 3 hoursHydrazide derivativeAnticancer agent synthesis
  • Hydrazide formation is quantitative under mild conditions, enabling further functionalization .

Electrophilic Aromatic Substitution

The naphthyridine core undergoes electrophilic substitution at activated positions:

Reaction Reagent Position Product Yield References
NitrationHNO3/H2SO4, 0°CC55-nitro-naphthyridine derivative32%
BrominationBr2, FeBr3, 80°CC66-bromo-naphthyridine derivative28%
  • Substitution occurs preferentially at C5 and C6 due to electron density modulation by the oxo and methyl groups .

Reduction Reactions

The oxo group at C4 and acetyl moiety are reducible:

Reagent Conditions Product References
NaBH4/CeCl3MeOH, 25°C, 2 hours4-hydroxy-1,4-dihydro-naphthyridine derivative
H2, Pd/C (10 atm)Ethanol, 50°C, 12 hours3-(aminophenyl) derivative
  • Selective reduction of the oxo group to a hydroxyl is achieved using NaBH4/CeCl3.

  • Hydrogenation of the acetyl group requires high-pressure conditions.

Metal Complexation

The naphthyridine nitrogen atoms coordinate with transition metals:

Metal Salt Conditions Complex Application References
CuCl2·2H2OEthanol, 25°C, 1 hour[Cu(C22H20N3O3)Cl]Catalytic studies
Fe(NO3)3·9H2OWater, 60°C, 4 hours[Fe(C22H20N3O3)(NO3)2]Magnetic material design
  • Copper(II) complexes exhibit enhanced stability and catalytic activity in oxidation reactions .

Photochemical Reactions

UV irradiation induces dimerization:

Conditions Product Yield References
UV light (254 nm), 48 hoursC5–C5' coupled dimer18%
  • Dimerization is a minor pathway due to steric hindrance from the 3-acetylphenyl group .

Key Research Findings

  • Biological Relevance : Hydrazide derivatives show moderate inhibition of tubulin polymerization (IC50 = 1.2 µM) , suggesting potential as antitumor agents.

  • Synthetic Utility : The carboxamide group serves as a versatile handle for synthesizing libraries of derivatives via condensation.

  • Stability : The compound is stable under ambient conditions but degrades in strong alkaline environments (pH > 12) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of the target compound, highlighting substituent variations and their impacts:

Compound Name Substituents/Modifications Key Properties/Activities Reference
(5e) (E)-N-(1-(2-(5-Chloro-2-oxoindolin-3-ylidene)hydrazinyl)-4-methyl-1-oxopentan-2-yl)-... Hydrazinyl linker with 5-chloroindolinone moiety 79% yield; IR NH peaks (3412–3185 cm⁻¹); potential iNOS/COX-2 inhibition
(5a3) 1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide 4-Chlorobenzyl and 3-chlorophenyl groups High thermal stability (mp >300°C); IR peaks for C=O (1686 cm⁻¹) and C–Cl (780 cm⁻¹)
(2k) N-(3,5-Dichloropyridin-4-yl)-1-(4-fluorobenzyl)-7-methyl-4-oxo-1,4-dihydro-... Dichloropyridinyl and 4-fluorobenzyl groups Low yield (7%); mp 266–269°C; synthesized via POCl3-mediated dehydration
SAR131675 (R)-2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-ynyl)-N-methyl-... Amino and alkynyl substituents VEGFR3 inhibitor; antitumor activity via angiogenesis inhibition
Nalidixic acid derivatives (e.g., hydroxynalidixic acid) Carboxylic acid group at position 3 Antibacterial activity via topoisomerase II inhibition; metabolic stability concerns

Key Observations:

  • Substituent Position and Activity: The 3-carboxamide group in the target compound and its analogs (e.g., 5e, 5a3) is critical for hydrogen bonding and target binding.
  • Linker Modifications: Hydrazine-based linkers (e.g., in 5e and 5g) introduce conformational flexibility, enabling interactions with enzymes like iNOS and COX-2 . In contrast, rigid alkynyl substituents in SAR131675 enhance selectivity for VEGFR3 .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5e 5a3 SAR131675
Molecular Weight ~423 g/mol (estimated) ~550 g/mol 424.28 g/mol ~450 g/mol
Melting Point Not reported 164–167°C >300°C Not reported
Lipophilicity (LogP) Moderate (acetylphenyl enhances hydrophobicity) High (chloroindolinone) High (chlorinated aryl) Moderate (polar alkynyl)
Metabolic Stability Likely susceptible to oxidation/acetylation Hydrazine linker may reduce stability Chlorine groups slow metabolism Optimized for oral bioavailability

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-acetylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation of 1,8-naphthyridine-3-carboxylic acid derivatives with 3-acetylaniline. Key steps include using POCl₃ as a dehydrating agent in silica gel-mediated reactions (yields 7–68%) and optimizing solvent systems (e.g., ethanol, DMF) and temperatures (e.g., 60–130°C) to improve efficiency . Yield discrepancies (e.g., 7% vs. 68%) may arise from substituent electronic effects or steric hindrance, requiring trial adjustments in stoichiometry or catalyst loading.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical for validation?

  • Methodology :

  • 1H-NMR : Confirm substituent positions (e.g., ethyl/methyl groups at N1/C7) via chemical shifts (e.g., δ 5.68 ppm for CH₂-Ph in analogous compounds) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1686 cm⁻¹ for keto groups, ~1651 cm⁻¹ for amides) .
  • Melting Point Analysis : Validate purity (e.g., 266–269°C for related naphthyridines) .

Q. What computational tools are used to predict the drug-likeness or bioavailability of this compound during early-stage research?

  • Methodology : Perform in silico studies using tools like PASS (Prediction of Activity Spectra for Substances) to predict biological activity and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. Molecular docking against target proteins (e.g., anti-inflammatory or anticancer targets) can guide structural modifications .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound to enhance pharmacological activity?

  • Methodology :

  • Substituent Variation : Replace the 3-acetylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., pyrrolidinyl) moieties to modulate bioactivity. For example, 7-piperazinyl derivatives in analogous naphthyridines show enhanced antibacterial activity .
  • Cytotoxicity Assays : Test modified analogues against cancer cell lines (e.g., P388 leukemia) using MTT assays. Compare IC₅₀ values to identify potency trends .

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

  • Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. Key parameters include high-resolution data (<1.0 Å) and twin detection algorithms in SHELXD for handling twinned crystals. ORTEP-3 or WinGX can visualize hydrogen-bonding networks and π-stacking interactions critical for stability .

Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across studies?

  • Methodology :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration).
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate confounding variables .

Q. What strategies are effective for improving the aqueous solubility of this hydrophobic naphthyridine derivative?

  • Methodology :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety.
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.